molecular formula C14H28O2 B14499796 Methyl 2-butyl-2-methyloctanoate CAS No. 63831-44-7

Methyl 2-butyl-2-methyloctanoate

Cat. No.: B14499796
CAS No.: 63831-44-7
M. Wt: 228.37 g/mol
InChI Key: BHLKZBHLXIQAKJ-UHFFFAOYSA-N
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Description

Methyl 2-butyl-2-methyloctanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its unique chemical structure, which includes a methyl group, a butyl group, and an octanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-butyl-2-methyloctanoate typically involves the esterification of 2-butyl-2-methyloctanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions. The general reaction can be represented as follows:

2-butyl-2-methyloctanoic acid+methanolH2SO4methyl 2-butyl-2-methyloctanoate+water\text{2-butyl-2-methyloctanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-butyl-2-methyloctanoic acid+methanolH2​SO4​​methyl 2-butyl-2-methyloctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and other by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-2-methyloctanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-butyl-2-methyloctanoic acid and methanol.

    Reduction: Reduction of the ester with reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.

    Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.

Major Products

    Hydrolysis: 2-butyl-2-methyloctanoic acid and methanol.

    Reduction: 2-butyl-2-methyloctanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Methyl 2-butyl-2-methyloctanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which methyl 2-butyl-2-methyloctanoate exerts its effects involves the hydrolysis of the ester bond in biological systems. Enzymes such as esterases catalyze the hydrolysis, releasing the corresponding acid and alcohol. These products can then interact with various molecular targets and pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: A simpler ester with a shorter carbon chain.

    Ethyl acetate: Another common ester with a different alkyl group.

    Methyl 2-methylbutanoate: Similar in structure but with a different branching pattern.

Uniqueness

Methyl 2-butyl-2-methyloctanoate is unique due to its specific branching and chain length, which confer distinct chemical and physical properties. Its structure influences its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

63831-44-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

methyl 2-butyl-2-methyloctanoate

InChI

InChI=1S/C14H28O2/c1-5-7-9-10-12-14(3,11-8-6-2)13(15)16-4/h5-12H2,1-4H3

InChI Key

BHLKZBHLXIQAKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CCCC)C(=O)OC

Origin of Product

United States

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